molecular formula C17H11ClN2O2 B4893774 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione

8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione

Cat. No.: B4893774
M. Wt: 310.7 g/mol
InChI Key: QXCSGYFYYZDSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core fused with a pyrrole ring, along with a phenyl group and a chlorine atom attached to the structure.

Preparation Methods

The synthesis of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with an appropriate aldehyde or ketone, followed by cyclization, can yield the desired quinazoline derivative . Industrial production methods may involve the use of microwave-assisted reactions, metal-mediated reactions, or phase-transfer catalysis to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

8-chloro-2-hydroxy-3-phenyl-1H-pyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2/c18-11-6-7-12-13(8-11)20-9-14(21)15(16(20)19-17(12)22)10-4-2-1-3-5-10/h1-8,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCSGYFYYZDSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=NC(=O)C3=C(N21)C=C(C=C3)Cl)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.